molecular formula C10H9FO4 B13610785 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13610785
M. Wt: 212.17 g/mol
InChI Key: QYWDZOAQFJAEAC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is a fluorinated and methoxylated phenylpyruvic acid derivative offered strictly for research purposes. Compounds of this structural class, featuring a 2-oxopropanoic acid (pyruvic acid) backbone, are of significant interest in organic synthesis and medicinal chemistry as key intermediates or building blocks for the development of novel active molecules. The specific substitution pattern on the phenyl ring, with both fluoro and methoxy functional groups, allows researchers to fine-tune the electronic and steric properties of the compound, which can be critical in modulating biological activity and physicochemical characteristics. This chemical is intended for use in laboratory research applications only and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

QYWDZOAQFJAEAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Substituted Phenylpropanoic Acids

One common approach is to start from 3-(2-methoxyphenyl)propanoic acid derivatives and introduce fluorine substituents or directly use fluorinated precursors. For example:

Step Reagents/Conditions Yield Notes
Reduction of 3-(2-methoxyphenyl)propanoic acid to 3-(2-methoxyphenyl)propan-1-ol Borane tetrahydrofuran complex in THF, stirred 4 h, followed by methanol quench and silica gel filtration 100% (quantitative) Colorless oil obtained, confirmed by 1H NMR
Reduction with lithium aluminium tetrahydride (LiAlH4) in diethyl ether, reflux overnight LiAlH4 (excess), ether solvent, quench with water, filtration, extraction 67% yield Produces 3-(2-methoxyphenyl)propan-1-ol confirmed by 1H NMR

This intermediate can be further oxidized or functionalized to introduce the keto acid moiety at the 2-position.

Fluorination and Methoxylation

  • Fluorination of aromatic rings is typically achieved using electrophilic fluorinating agents or by starting from fluorinated aromatic precursors.
  • Methoxylation is introduced either by starting from methoxy-substituted benzenes or by methylation of phenolic hydroxyl groups.

Experimental Data and Reaction Conditions Summary

Compound/Step Reagents & Conditions Yield Characterization Data
3-(2-Methoxyphenyl)propan-1-ol Borane-THF complex, THF, 4 h, methanol quench 100% 1H NMR (400 MHz, CDCl3): δ 7.19 (dt, 1H), 3.84 (s, 3H, OMe), 3.60 (t, 2H) etc.
Reduction of 3-(2-Methoxyphenyl)propanoic acid with LiAlH4 LiAlH4 in diethyl ether, reflux overnight 67% 1H NMR (600 MHz, CDCl3): δ 7.18 (t, 1H), 3.82 (s, 3H, OMe), 3.60 (t, 2H)
Cyclocondensation for fluorinated keto acids 2-amino-5-fluorophenylglyoxylic acid + benzoyl derivatives, DMF, reflux 4 h Not specified 13C NMR (DMSO-d6): δ 170.1 (COOH), 151.0 (C-F), 150.0 (C=N)
One-pot synthesis with pyruvic acid and trifluoroacetic acid Aminobenzenesulfonamide + pyruvic acid, ethanol, reflux 12 h Not specified Product isolated by recrystallization, confirmed by NMR and MS

Analytical Characterization

  • NMR Spectroscopy: 1H and 13C NMR data confirm aromatic substitution patterns and keto acid functionality. Fluorine substituents cause characteristic shifts and coupling patterns (e.g., 13C signal at ~151 ppm for C-F).
  • Mass Spectrometry: Molecular ion peaks consistent with fluorinated methoxyphenyl keto acid molecular weight.
  • IR Spectroscopy: Characteristic carbonyl stretches (~1700 cm^-1) for keto acid groups; C-F stretches observed near 1150 cm^-1.
  • Elemental Analysis: Confirms fluorine content and overall molecular formula.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Typical Yield
Borane-THF reduction of propanoic acid derivatives High yield, mild conditions Requires careful handling of borane complex ~100% for reduction step
LiAlH4 reduction Widely used, effective Reflux overnight, sensitive to moisture ~67%
Cyclocondensation in DMF Efficient for fluorinated keto acids Requires high temperature reflux, longer reaction time Not always specified
One-pot trifluoroacetic acid mediated synthesis Simple, one-step Limited substrate scope, purification needed Not specified

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methoxy group can influence the compound’s binding affinity and selectivity. The keto group plays a crucial role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound* 4-F, 2-OCH₃ C₁₀H₉FO₄ 212.18 (calculated) Predicted higher acidity due to electron-withdrawing F; enhanced metabolic stability via OCH₃
3-(4-Methoxyphenyl)-2-oxopropanoic acid (MPOPA) 4-OCH₃ C₁₀H₁₀O₅ 210.18 Involved in α-keto acid selection for nonribosomal peptide biosynthesis
3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (Vanilpyruvic acid) 4-OH, 3-OCH₃ C₁₀H₁₀O₅ 210.18 Plant metabolite; associated with lignin biosynthesis and redox pathways
3-(3-Indolyl)-2-oxopropanoic acid 3-Indole C₁₁H₉NO₃ 203.20 Gut microbiota metabolite; upregulated in nonalcoholic fatty liver disease
3-(4-Hydroxyphenyl)-2-oxopropanoic acid 4-OH C₉H₈O₄ 180.16 Intermediate in tyrosine metabolism; precursor to homogentisate
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid 3-OH, 4-OH C₉H₈O₅ 196.16 Significantly elevated in plant stems; linked to phenolic acid metabolism

Biological Activity

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a fluorine atom and a methoxy group. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FO3, with a molecular weight of 198.19 g/mol. The compound consists of a propanoic acid moiety linked to a phenyl ring that is substituted with both a fluorine atom and a methoxy group. These substitutions enhance its lipophilicity and solubility, which are critical for its biological activity.

Research indicates that the compound interacts with various biological pathways, particularly through modulation of peroxisome proliferator-activated receptors (PPARs). PPARs play a crucial role in metabolic regulation, influencing gene expression related to lipid metabolism and inflammation. The presence of the fluorine atom is believed to enhance binding affinity to these receptors, potentially leading to improved therapeutic effects.

Anti-inflammatory Properties

Studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The structural characteristics allow it to effectively bind to enzymes involved in inflammatory pathways, potentially reducing inflammation in various biological systems.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with metabolic disorders. For instance, it has shown promise in inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine synthesis, making it a candidate for further exploration in drug development against conditions like cancer and autoimmune diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
3-(4-Methoxyphenyl)-2-oxopropanoic acidC10H10O4Lacks fluorine; used in similar applications
4-Fluoro-2-methoxybenzoic acidC8H8F1O3Different functional group positioning; used in pharmaceuticals
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoateC12H12BrF1O4Contains bromine; exhibits different reactivity
4-Fluorophenylacetic acidC8H8F1O2Simpler structure; used in anti-inflammatory research

The unique combination of the fluorine and methoxy groups in this compound not only enhances its biological activity but also differentiates it from other compounds within the same class.

Case Study 1: PPAR Modulation

In a recent study focusing on the modulation of PPARs, this compound was shown to significantly alter gene expression profiles related to lipid metabolism. The compound's ability to activate PPARγ was linked to improved insulin sensitivity in preclinical models, suggesting its potential as a therapeutic agent for type 2 diabetes.

Case Study 2: Antitumor Activity

Another investigation explored the antitumor activity of this compound against various cancer cell lines. Results indicated that it exhibited cytotoxic effects at sub-micromolar concentrations, particularly against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions using substituted phenyl precursors. For example, fluorinated aromatic ketones can react with oxaloacetic acid derivatives under acidic conditions. Key steps include:

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) enhance electrophilic substitution .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical techniques :
    • NMR : Confirm substituent positions (e.g., ¹³C NMR for carbonyl groups at δ ~200 ppm; ¹⁹F NMR for fluorine at δ ~-110 ppm) .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥98% .
    • Mass spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (theoretical m/z for C₁₀H₈FO₄: 227.03) .

Q. What are the primary applications in biological research?

Methodological Answer:

  • Enzyme inhibition studies : Screen against tyrosine aminotransferase or 4-hydroxyphenylpyruvate dioxygenase (HPPD) using kinetic assays (e.g., UV-Vis monitoring at 340 nm for NADH depletion) .
  • Receptor binding : Radiolabeled analogs (³H or ¹⁴C) can quantify binding affinity via scintillation counting .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) affect reactivity and bioactivity?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs (e.g., 3-(4-chloro-2-methoxyphenyl)-2-oxopropanoic acid) and compare:
    • Electrophilicity : Fluorine’s electron-withdrawing effect increases keto-enol tautomerization rates (monitored via ¹H NMR kinetics) .
    • Bioactivity : Test against HPPD; fluorine’s small size and high electronegativity enhance binding to Fe²⁺ in the enzyme active site .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental variables :
    • pH dependence : Activity may vary in different buffers (e.g., citrate vs. phosphate) due to protonation states .
    • Redox conditions : Use antioxidants (e.g., ascorbic acid) to prevent oxidative degradation during assays .
  • Control experiments : Include structurally related compounds (e.g., 4-hydroxyphenylpyruvic acid) to validate specificity .

Q. What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • In silico modeling :
    • Docking simulations : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes .
    • Metabolite prediction : SwissADME or MetaCore identify potential phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Critical Considerations for Researchers

  • Stability : Store at –20°C under argon to prevent keto-enol tautomerization and decarboxylation .
  • Toxicity : Handle with PPE (gloves, goggles) due to potential irritancy of fluorinated aromatic intermediates .
  • Data reproducibility : Validate NMR spectra against synthetic intermediates (e.g., 3-(4-fluoro-2-methoxyphenyl)propanoic acid) .

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